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molecular formula C19H20ClNO3 B8662607 Benzyl 4-(2-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

Benzyl 4-(2-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No. B8662607
M. Wt: 345.8 g/mol
InChI Key: ITYLYCBLXYXONJ-UHFFFAOYSA-N
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Patent
US07855294B2

Procedure details

9.74 g of the entitled compound was obtained as a pale yellow oily substance in the same manner as in Production Example 8-3, for which, however, benzyl 4-oxopiperidine-1-carboxylate was used in place of tert-butyl 3-oxo-8-aza-bicyclo-[3.2.1]octane-8-carboxylate used in Production Example 8-3, and 2-chlorophenylmagnesium bromide was used in place of the lithium reagent prepared from 2-bromobenzyl alcohol and n-butyllithium.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])[CH2:4][CH2:3]1.[Cl:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[Mg]Br.BrC1C=CC=CC=1CO.C([Li])CCC>>[Cl:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[C:2]1([OH:1])[CH2:3][CH2:4][N:5]([C:8]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[O:9])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(CO)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1)C1(CCN(CC1)C(=O)OCC1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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